molecular formula C11H17NO B2928446 {4-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 1016496-79-9

{4-[(Propan-2-yloxy)methyl]phenyl}methanamine

Cat. No.: B2928446
CAS No.: 1016496-79-9
M. Wt: 179.263
InChI Key: ILTZJELFPWVQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{4-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a unique chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . This compound is provided by Sigma-Aldrich and Santa Cruz Biotechnology to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(OC1=CC(C)=CC=C1CN)C . This indicates that the compound contains a benzene ring with a methanamine and a propan-2-yloxy group attached to it .


Physical and Chemical Properties Analysis

“this compound” is a compound with the molecular formula C11H17NO and a molecular weight of 179.26 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Analytical Differentiation and Identification

Liquid Chromatography and Mass Spectral Analysis

The compound "{4-[(Propan-2-yloxy)methyl]phenyl}methanamine" and its derivatives have been analyzed for their structural and spectral properties, distinguishing them from related substances. Studies have developed analytical methods, utilizing liquid chromatography and mass spectrometry, to differentiate these compounds from similar molecular structures, highlighting their unique spectral characteristics and relative retention properties (J. Deruiter, C. Clark, & F. T. Noggle, 1990).

Photocytotoxicity and Cellular Imaging

Iron(III) Complexes for Red Light Photocytotoxicity

Research has explored the photocytotoxic properties of Iron(III) complexes, including derivatives of "this compound", for their potential in cellular imaging and as agents for photocytotoxicity under red light. These complexes have shown promising applications in inducing cell death through apoptosis in various cancer cell lines, offering new avenues for cancer treatment and imaging (Uttara Basu et al., 2014).

Antimicrobial Activities

Quinoline Derivatives for Antibacterial and Antifungal Applications

The synthesis and evaluation of quinoline derivatives, related to "this compound", have demonstrated significant antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, showcasing the potential of these compounds in combating pathogenic strains (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Anticancer Leads and SIRT1 Inhibition

Novel Indole-Based Anticancer Agents

A series of novel indole-based derivatives of "this compound" have been synthesized and evaluated for their anticancer properties. These compounds have shown potent growth inhibitory actions against human cancer cell lines, with some acting through SIRT1 inhibition. This research opens up new possibilities for treating prostatic hyperplasia and other cancers (Naveen Panathur et al., 2013).

Safety and Hazards

As “{4-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a unique chemical compound, specific safety and hazard information may not be readily available. Sigma-Aldrich provides this compound “as-is” without any representation or warranty . Therefore, it should be handled with care, following standard laboratory safety protocols.

Properties

IUPAC Name

[4-(propan-2-yloxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTZJELFPWVQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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